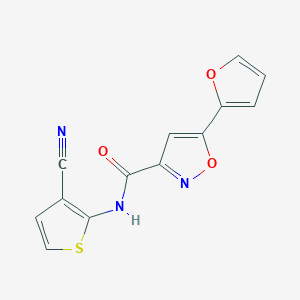![molecular formula C19H18ClN3O3 B6586194 N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide CAS No. 1251686-56-2](/img/structure/B6586194.png)
N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide (hereafter referred to as CMIMF) is a synthetic molecule belonging to a class of compounds known as indole-3-carboxamides. It is a small molecule inhibitor of the enzyme glycogen synthase kinase 3 (GSK-3), which is involved in the regulation of multiple physiological processes. CMIMF has been studied for its potential therapeutic applications in a range of diseases, including diabetes, cancer, and neurological disorders.
Aplicaciones Científicas De Investigación
CMIMF has been studied for its potential therapeutic applications in a range of diseases, including diabetes, cancer, and neurological disorders. In particular, CMIMF has been studied for its potential to improve glycemic control in type 2 diabetes, to inhibit the growth of cancer cells, and to reduce symptoms of neurological disorders, such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of CMIMF is believed to be related to its ability to inhibit N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide, an enzyme involved in the regulation of multiple physiological processes. By inhibiting N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide, CMIMF can modulate various signaling pathways, leading to the desired therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMIMF have been studied in both in vitro and in vivo systems. In vitro studies have revealed that CMIMF can inhibit N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide activity, leading to the activation of downstream signaling pathways and the modulation of gene expression. In vivo studies have demonstrated that CMIMF can improve glycemic control in type 2 diabetes, inhibit the growth of cancer cells, and reduce symptoms of neurological disorders, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CMIMF in laboratory experiments include its low cost, its easy synthesis, and its ability to inhibit N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide. The main limitation of using CMIMF in laboratory experiments is its lack of selectivity for N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide, which may lead to the inhibition of other enzymes and the unintended modulation of other signaling pathways.
Direcciones Futuras
In the future, CMIMF may be used to develop novel therapeutics for a range of diseases, including diabetes, cancer, and neurological disorders. Additionally, further research is needed to determine the selectivity of CMIMF for N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide, as well as its potential to modulate other signaling pathways. Finally, further studies are needed to evaluate the safety and efficacy of CMIMF in clinical trials.
Métodos De Síntesis
CMIMF can be synthesized via a two-step process. The first step involves the condensation of 3-chloro-4-methoxyphenylacetic acid with 1-(1H-indol-3-yl)-N-methylformamide, in the presence of dicyclohexylcarbodiimide (DCC) as a catalyst. The second step involves the reaction of the resulting product with acetic anhydride in the presence of a base, such as sodium hydroxide.
Propiedades
IUPAC Name |
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-N-methyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-23(19(25)14-10-21-16-6-4-3-5-13(14)16)11-18(24)22-12-7-8-17(26-2)15(20)9-12/h3-10,21H,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQDRTOASPATKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1)OC)Cl)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6586116.png)
![1-(2-chlorophenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)methanesulfonamide](/img/structure/B6586122.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6586124.png)
![ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate](/img/structure/B6586136.png)
![4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6586143.png)

![2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B6586160.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B6586163.png)
![N-[2-(trifluoromethyl)phenyl]cyclopropanesulfonamide](/img/structure/B6586170.png)
![1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B6586172.png)
![3-(1H-pyrazol-1-yl)-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6586187.png)
![ethyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl}formate](/img/structure/B6586192.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6586212.png)